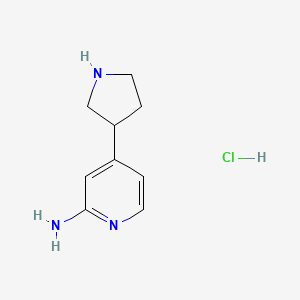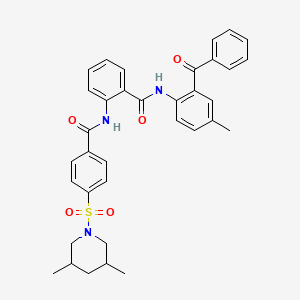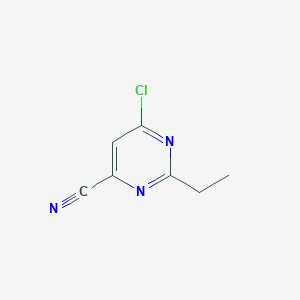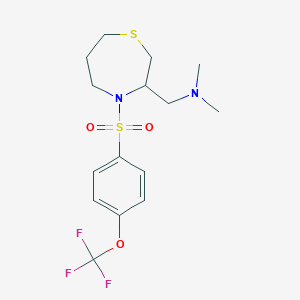![molecular formula C32H33N3O B2815770 1-(9H-carbazol-9-yl)-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol CAS No. 331862-53-4](/img/structure/B2815770.png)
1-(9H-carbazol-9-yl)-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9H-carbazol-9-yl)-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a complex process and has been shown to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Neurochemical Mechanisms and Sigma Receptor Antagonism
1-(9H-carbazol-9-yl)-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol, and its analogues like rimcazole, are explored for their neurochemical mechanisms, particularly focusing on their interaction with sigma receptors and the dopamine transporter. These compounds, including rimcazole analogues, have been studied for their potential to modulate the effects of cocaine and other psychostimulants through sigma receptor antagonism and dopamine transporter inhibition. The structure-activity relationships of these compounds reveal their interactions with monoamine transporters and sigma receptors, highlighting their potential role in modulating neurochemical pathways related to psychostimulant actions (Husbands et al., 1999).
Anticancer Activity
Derivatives of this compound have been synthesized and evaluated for their biological activities, including anticancer properties. Novel carbazole derivatives have been reported to exhibit significant activity against human breast cancer cell lines, such as MCF7, highlighting the potential of these compounds in cancer treatment strategies (Sharma et al., 2014).
Antioxidant and Cytotoxic Agents
Compounds related to this compound have been formulated and assessed for their antioxidant activity using bioassays like DPPH and ABTS. Additionally, their cytotoxic potential against cancer cell lines, such as cervical cancer cells HeLa and CaSki, has been explored, demonstrating the diverse biological activities of these compounds and their potential as therapeutic agents (Mistry et al., 2016).
Antifungal and Antibacterial Properties
The synthesis and biological evaluation of carbazole derivatives, including those structurally related to this compound, have revealed notable antifungal and antibacterial activities. These studies contribute to the understanding of the potential of carbazole derivatives in developing new antimicrobial agents (Upadhayaya et al., 2004).
Mechanism of Action
Target of Action
The primary targets of Oprea1_253346 are currently unknown. This compound shares structural similarities with other carbazole derivatives
Mode of Action
Without specific information on the targets of Oprea1_253346, it’s challenging to describe its exact mode of action. Carbazole derivatives are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, which can lead to changes in the target’s function .
Biochemical Pathways
Carbazole derivatives can influence a variety of biochemical pathways depending on their specific targets .
properties
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-3-carbazol-9-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N3O/c36-27(24-35-30-17-9-7-15-28(30)29-16-8-10-18-31(29)35)23-33-19-21-34(22-20-33)32(25-11-3-1-4-12-25)26-13-5-2-6-14-26/h1-18,27,32,36H,19-24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYOLXTWDQZHCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 5-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-isoindole-2-carboxylate](/img/structure/B2815692.png)
![3-Cyclopropyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2815693.png)


![2-ethoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2815697.png)

![2-Fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2815700.png)
![6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2815702.png)



![2,6-difluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2815709.png)